N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHGNKHUGEKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chlorothiophene-2-amine to yield the desired carboxamide product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide exhibit significant antiviral properties. For instance, modifications of benzothiophenes have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) through the inhibition of RNA-dependent RNA polymerase (RdRp) . The structure of this compound suggests that it may possess similar mechanisms of action, making it a candidate for further antiviral research.
Anticancer Properties
The compound's structural features indicate potential anticancer activity. Research has demonstrated that derivatives of benzothiophenes can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, compounds with similar scaffolds have been shown to reduce cell viability in human cancer cell lines . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.
Antifungal Activity
This compound has potential applications in agriculture as an antifungal agent. Derivatives of benzothiophenes have been reported to exhibit broad-spectrum antifungal activity against various pathogens, including dermatophytes and other fungi . This property could be harnessed for developing new agricultural fungicides that are less toxic and more effective than existing options.
Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of conductive polymers. Research into thiophene-based materials has shown promise for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of these materials.
Case Studies
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the active site of protein kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The molecular targets and pathways involved include the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .
Comparison with Similar Compounds
Physicochemical Properties and Functional Implications
Melting Points and Stability
Data Tables
Table 1: Comparison of Key Structural Analogs
*Estimated based on structural analogs.
Biological Activity
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is characterized by a benzothiophene moiety linked to a chlorothiophene structure through a carboxamide functional group. The synthesis typically involves reactions with isocyanates or isothiocyanates, leading to the formation of carboxamides and carbothioamides, which are precursors in the development of this compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiophenes. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Efficacy
In a comparative study, several derivatives were tested for their cytotoxic effects on cancer cell lines using both 2D and 3D assays. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, with IC50 values ranging from 6.26 μM to 20.46 μM across different cell lines. Notably, the compound's selectivity was assessed against normal lung fibroblast MRC-5 cells, revealing moderate cytotoxicity which raises concerns about potential side effects in therapeutic applications .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Testing against Gram-positive and Gram-negative bacteria demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Mechanistic Insights
The biological activity of this compound appears to be linked to its ability to interact with DNA and other cellular targets:
- DNA Binding : Studies indicate that related compounds exhibit strong binding affinity for DNA, particularly within the minor groove, which could inhibit transcription and replication processes essential for cancer cell survival.
- Signal Pathway Modulation : Compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis, suggesting a multifaceted approach in their anticancer efficacy.
Q & A
Q. What are the standard synthetic routes for preparing N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide?
The compound is synthesized via acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and a benzothiophene-containing amine. Key steps include:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
- Step 2 : Reaction with 1-benzothiophen-5-amine under reflux, followed by purification via recrystallization or column chromatography .
- Critical parameters : Solvent choice, temperature control (typically 60–80°C), and inert atmosphere to prevent side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical methods is used:
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10 ppm, broad).
- ¹³C NMR : Peaks for carbonyl carbons (~165 ppm) and chlorothiophene/benzothiophene carbons .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., ~334.8 g/mol) .
Advanced Research Questions
Q. How can reaction mechanisms for substituent modifications on the benzothiophene moiety be analyzed?
Advanced mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in nucleophilic substitution or coupling reactions.
- DFT Calculations : Modeling transition states for reactions like Suzuki-Miyaura coupling or Buchwald-Hartwig amination to optimize regioselectivity .
- In-situ Monitoring : Techniques like LC-MS or reaction calorimetry to track intermediates and side products .
Q. What strategies optimize yield and purity in multi-step syntheses involving this compound?
Key methodologies include:
- Parallel Reaction Screening : Testing solvent/base combinations (e.g., DMF with K₂CO₃ vs. THF with Et₃N) to maximize coupling efficiency .
- Purification : Gradient HPLC or flash chromatography with silica gel (hexane/EtOAc) to separate regioisomers.
- By-product Mitigation : Adding scavengers (e.g., polymer-bound isocyanates) to remove unreacted starting materials .
Q. How do structural modifications influence anti-neoplastic activity in SAR studies?
Substituent effects are evaluated through:
- Bioisosteric Replacement : Swapping benzothiophene with benzofuran to assess impact on cytotoxicity.
- Electron-Withdrawing Groups : Adding nitro (-NO₂) or chloro (-Cl) to the thiophene ring enhances DNA intercalation, as seen in analogues with IC₅₀ values <10 µM .
- Steric Effects : Bulky groups (e.g., tert-butyl) on the benzothiophene reduce cellular uptake, lowering potency .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
Common issues include:
- Polymorphism : Multiple crystal forms due to flexible amide bonds.
- Solvent Trapping : Use of mixed solvents (e.g., CHCl₃:MeOH) to stabilize the lattice.
- Data Collection : Low diffraction quality resolved by synchrotron radiation or cryocooling (100 K) .
Data Contradictions and Resolution
- Synthetic Yields : reports yields of 43–75% for chalcone derivatives, while cites ~95% purity post-purification. Discrepancies arise from varying reaction scales and purification methods .
- Biological Activity : Anti-neoplastic mechanisms in (apoptosis induction) contrast with (kinase inhibition). Further target validation (e.g., siRNA knockdown) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
